molecular formula C21H21FN2O2S B11631862 {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(morpholin-4-yl)methanethione

{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(morpholin-4-yl)methanethione

Cat. No.: B11631862
M. Wt: 384.5 g/mol
InChI Key: IVFPOHYRJREMNH-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenoxy)ethyl]-3-(morpholine-4-carbothioyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-fluorophenoxy)ethyl]-3-(morpholine-4-carbothioyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Fluorophenoxy Group: The 2-fluorophenoxy group can be introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate leaving group on the indole core.

    Attachment of the Morpholine-4-carbothioyl Group: This step involves the reaction of the indole derivative with morpholine-4-carbothioyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-fluorophenoxy)ethyl]-3-(morpholine-4-carbothioyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(2-fluorophenoxy)ethyl]-3-(morpholine-4-carbothioyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-fluorophenoxy)ethyl]-3-(morpholine-4-carbothioyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde: Shares a similar indole core but differs in the functional groups attached.

    1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: Another indole derivative with different substituents.

Uniqueness

1-[2-(2-fluorophenoxy)ethyl]-3-(morpholine-4-carbothioyl)-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21FN2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C21H21FN2O2S/c22-18-6-2-4-8-20(18)26-14-11-24-15-17(16-5-1-3-7-19(16)24)21(27)23-9-12-25-13-10-23/h1-8,15H,9-14H2

InChI Key

IVFPOHYRJREMNH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4F

Origin of Product

United States

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